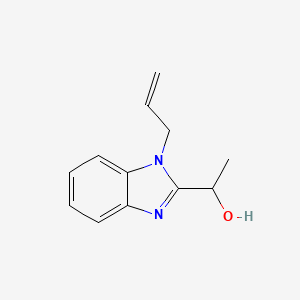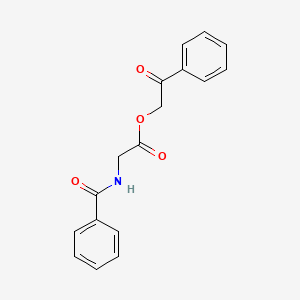![molecular formula C22H28N2 B4893702 3-[(3,5-dimethyl-1-piperidinyl)methyl]-9-ethyl-9H-carbazole](/img/structure/B4893702.png)
3-[(3,5-dimethyl-1-piperidinyl)methyl]-9-ethyl-9H-carbazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[(3,5-dimethyl-1-piperidinyl)methyl]-9-ethyl-9H-carbazole, also known as DMCM, is a synthetic compound that belongs to the carbazole family. It has been extensively studied for its potential use in the treatment of various neurological disorders.
科学研究应用
3-[(3,5-dimethyl-1-piperidinyl)methyl]-9-ethyl-9H-carbazole has been extensively studied for its potential use in the treatment of various neurological disorders such as anxiety, epilepsy, and drug addiction. It has been shown to have anxiolytic, anticonvulsant, and sedative effects in animal models. 3-[(3,5-dimethyl-1-piperidinyl)methyl]-9-ethyl-9H-carbazole has also been shown to reduce drug-seeking behavior in rats, suggesting its potential use in the treatment of drug addiction.
作用机制
3-[(3,5-dimethyl-1-piperidinyl)methyl]-9-ethyl-9H-carbazole acts as a positive allosteric modulator of the GABAA receptor, which is the main inhibitory neurotransmitter in the brain. It enhances the binding of GABA to the receptor, leading to increased chloride ion influx and hyperpolarization of the neuronal membrane. This results in the inhibition of neuronal activity, leading to its anxiolytic, anticonvulsant, and sedative effects.
Biochemical and Physiological Effects:
3-[(3,5-dimethyl-1-piperidinyl)methyl]-9-ethyl-9H-carbazole has been shown to increase the binding of GABA to the GABAA receptor, resulting in increased chloride ion influx and hyperpolarization of the neuronal membrane. This leads to decreased neuronal activity, resulting in its anxiolytic, anticonvulsant, and sedative effects. 3-[(3,5-dimethyl-1-piperidinyl)methyl]-9-ethyl-9H-carbazole has also been shown to reduce drug-seeking behavior in rats, suggesting its potential use in the treatment of drug addiction.
实验室实验的优点和局限性
3-[(3,5-dimethyl-1-piperidinyl)methyl]-9-ethyl-9H-carbazole has several advantages for lab experiments. It is easy to synthesize, and its effects on the GABAA receptor have been extensively studied. However, 3-[(3,5-dimethyl-1-piperidinyl)methyl]-9-ethyl-9H-carbazole has some limitations as well. It has a short half-life, and its effects on different subtypes of the GABAA receptor are not well understood. Additionally, 3-[(3,5-dimethyl-1-piperidinyl)methyl]-9-ethyl-9H-carbazole has been shown to have some adverse effects, such as respiratory depression and muscle relaxation.
未来方向
There are several future directions for the study of 3-[(3,5-dimethyl-1-piperidinyl)methyl]-9-ethyl-9H-carbazole. One direction is to further investigate its potential use in the treatment of drug addiction. Another direction is to study its effects on different subtypes of the GABAA receptor. Additionally, the development of new 3-[(3,5-dimethyl-1-piperidinyl)methyl]-9-ethyl-9H-carbazole analogs with improved pharmacokinetic properties and selectivity for specific GABAA receptor subtypes could lead to the development of new drugs for the treatment of neurological disorders.
Conclusion:
In conclusion, 3-[(3,5-dimethyl-1-piperidinyl)methyl]-9-ethyl-9H-carbazole is a synthetic compound that has been extensively studied for its potential use in the treatment of various neurological disorders. Its mechanism of action involves the positive allosteric modulation of the GABAA receptor, leading to its anxiolytic, anticonvulsant, and sedative effects. 3-[(3,5-dimethyl-1-piperidinyl)methyl]-9-ethyl-9H-carbazole has several advantages for lab experiments, but it also has some limitations. There are several future directions for the study of 3-[(3,5-dimethyl-1-piperidinyl)methyl]-9-ethyl-9H-carbazole, including its potential use in the treatment of drug addiction and the development of new 3-[(3,5-dimethyl-1-piperidinyl)methyl]-9-ethyl-9H-carbazole analogs with improved pharmacokinetic properties and selectivity for specific GABAA receptor subtypes.
合成方法
3-[(3,5-dimethyl-1-piperidinyl)methyl]-9-ethyl-9H-carbazole can be synthesized using a multistep process that involves the reaction of 9-ethylcarbazole with 3,5-dimethylpiperidine and formaldehyde. The resulting product is then purified using column chromatography to obtain pure 3-[(3,5-dimethyl-1-piperidinyl)methyl]-9-ethyl-9H-carbazole. This synthesis method has been used in several studies to produce 3-[(3,5-dimethyl-1-piperidinyl)methyl]-9-ethyl-9H-carbazole for research purposes.
属性
IUPAC Name |
3-[(3,5-dimethylpiperidin-1-yl)methyl]-9-ethylcarbazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2/c1-4-24-21-8-6-5-7-19(21)20-12-18(9-10-22(20)24)15-23-13-16(2)11-17(3)14-23/h5-10,12,16-17H,4,11,13-15H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWFDFCVDGQSEPP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)CN3CC(CC(C3)C)C)C4=CC=CC=C41 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(3,5-Dimethylpiperidin-1-yl)methyl]-9-ethylcarbazole | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2,4-difluorophenyl)-N'-[4-(3,4-dihydro-1(2H)-quinolinylsulfonyl)phenyl]thiourea](/img/structure/B4893623.png)
![4-(5-amino-1,3,4-thiadiazol-2-yl)-2,2-bis[2-(5-amino-1,3,4-thiadiazol-2-yl)ethyl]-1-phenyl-1-butanone](/img/structure/B4893628.png)
![5-{[1-[2-chloro-5-(trifluoromethyl)phenyl]-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-2-methoxybenzoic acid](/img/structure/B4893644.png)
![N~2~-(3,4-dimethylphenyl)-N~1~-{2-[(4-methylphenyl)thio]ethyl}-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4893650.png)

![1-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]piperidine](/img/structure/B4893661.png)






![4-methyl-3-{[(2-methylphenyl)amino]sulfonyl}-N-3-pyridinylbenzamide](/img/structure/B4893713.png)
